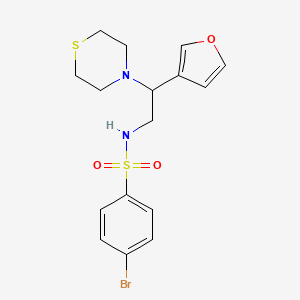
4-bromo-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzenesulfonamide is a complex organic compound that features a bromine atom, a furan ring, a thiomorpholine ring, and a benzenesulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzenesulfonamide typically involves multiple steps. One common approach is to start with the bromination of a suitable precursor, followed by the introduction of the furan and thiomorpholine groups. The final step usually involves the sulfonamide formation. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can help in achieving high-quality products.
Análisis De Reacciones Químicas
Types of Reactions
4-bromo-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the bromine atom can yield the corresponding hydrogenated compound.
Aplicaciones Científicas De Investigación
4-bromo-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzenesulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may have potential as a biochemical probe for studying enzyme interactions.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound might be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 4-bromo-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzenesulfonamide involves its interaction with specific molecular targets. The furan and thiomorpholine rings may facilitate binding to enzymes or receptors, while the sulfonamide group can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-bromo-N-(2-(furan-3-yl)ethyl)benzenesulfonamide
- 4-bromo-N-(2-(thiomorpholinoethyl)benzenesulfonamide
- 4-bromo-N-(2-(furan-3-yl)-2-morpholinoethyl)benzenesulfonamide
Uniqueness
4-bromo-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzenesulfonamide is unique due to the presence of both the furan and thiomorpholine rings, which can impart distinct chemical and biological properties. This combination of functional groups may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
4-bromo-N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O3S2/c17-14-1-3-15(4-2-14)24(20,21)18-11-16(13-5-8-22-12-13)19-6-9-23-10-7-19/h1-5,8,12,16,18H,6-7,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTJRLDPPQRNKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNS(=O)(=O)C2=CC=C(C=C2)Br)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
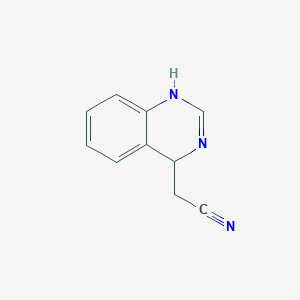
![3-allyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2530641.png)
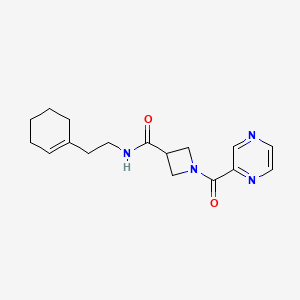
![2-(methoxymethyl)-1-(4-(o-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2530643.png)

![(E)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2530647.png)
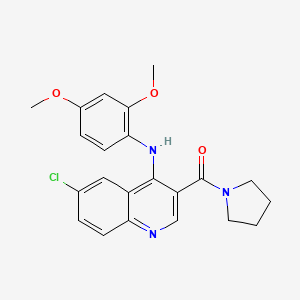
![3-(4-bromobenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530650.png)

![[1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]methanamine](/img/structure/B2530654.png)
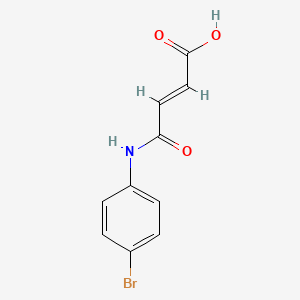
![2-(3,4-dimethoxyphenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2530661.png)
![N-[(2,5-dimethoxyphenyl)methyl]-5-methyl-3-(4-methylbenzamido)-1H-indole-2-carboxamide](/img/structure/B2530662.png)
![N-[1-(4-Fluorophenyl)-2-methoxyethyl]prop-2-enamide](/img/structure/B2530663.png)
